

D-(+)-Cellotriose physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-(+)-Cellotriose**

Cat. No.: **B10769720**

[Get Quote](#)

An In-depth Technical Guide to **D-(+)-Cellotriose**: Physical and Chemical Properties for Researchers

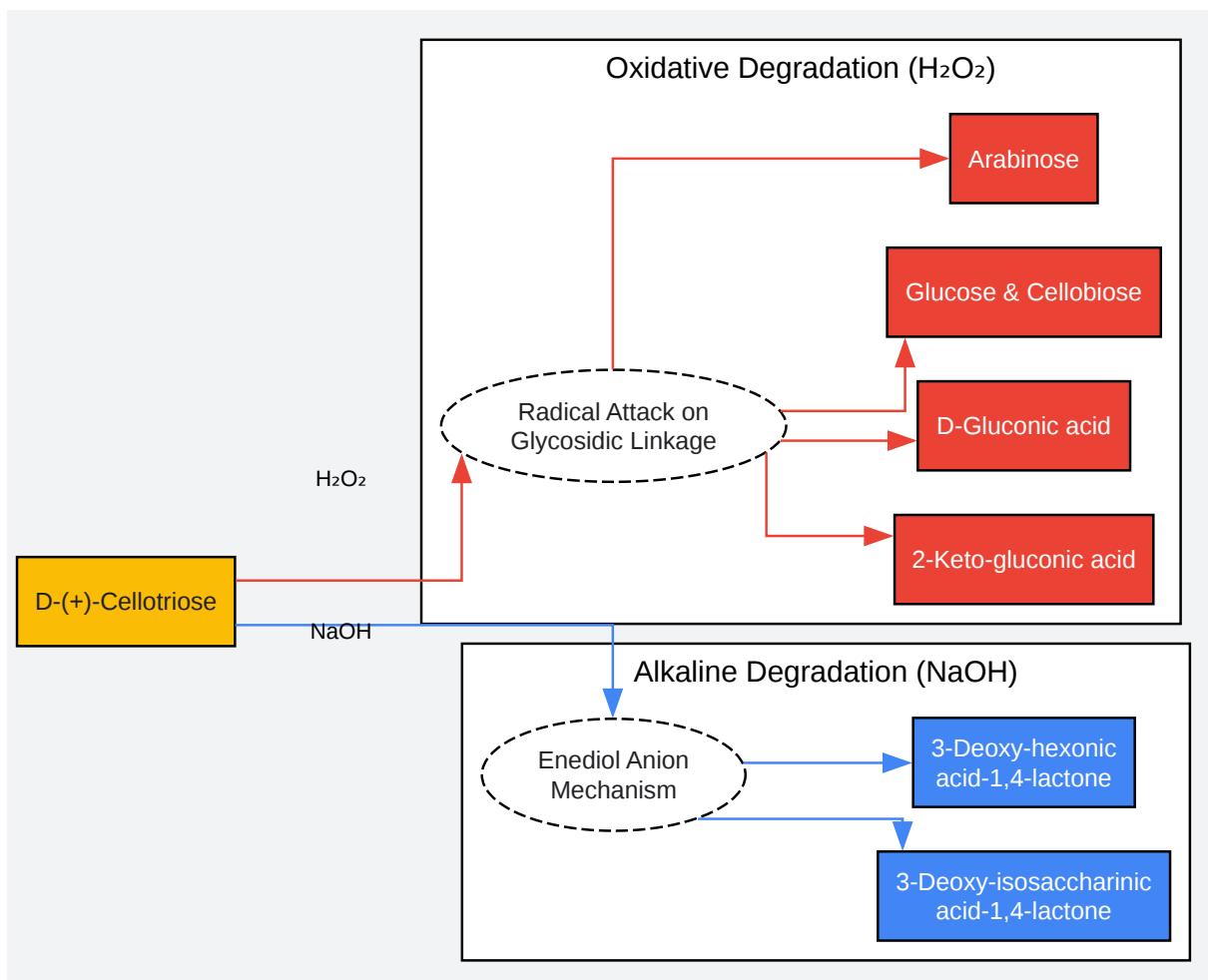
Introduction

D-(+)-Cellotriose is a naturally occurring oligosaccharide, specifically a trisaccharide, composed of three D-glucose units linked by β -1,4 glycosidic bonds.^[1] Its structure is systematically named O- β -D-Glucopyranosyl-(1 \rightarrow 4)-O- β -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose.^{[1][2]} As a key intermediate in the enzymatic hydrolysis of cellulose, **D-(+)-Cellotriose** is a fundamental compound in the study of carbohydrate chemistry, biofuel development, and biotechnology.^{[1][3]} This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

D-(+)-Cellotriose is typically a white to off-white, hygroscopic solid powder. It is stable under recommended storage conditions, which generally involve cold temperatures (from 4°C to -20°C) under an inert atmosphere to prevent degradation. It is incompatible with strong oxidizing agents.

Data Summary Table

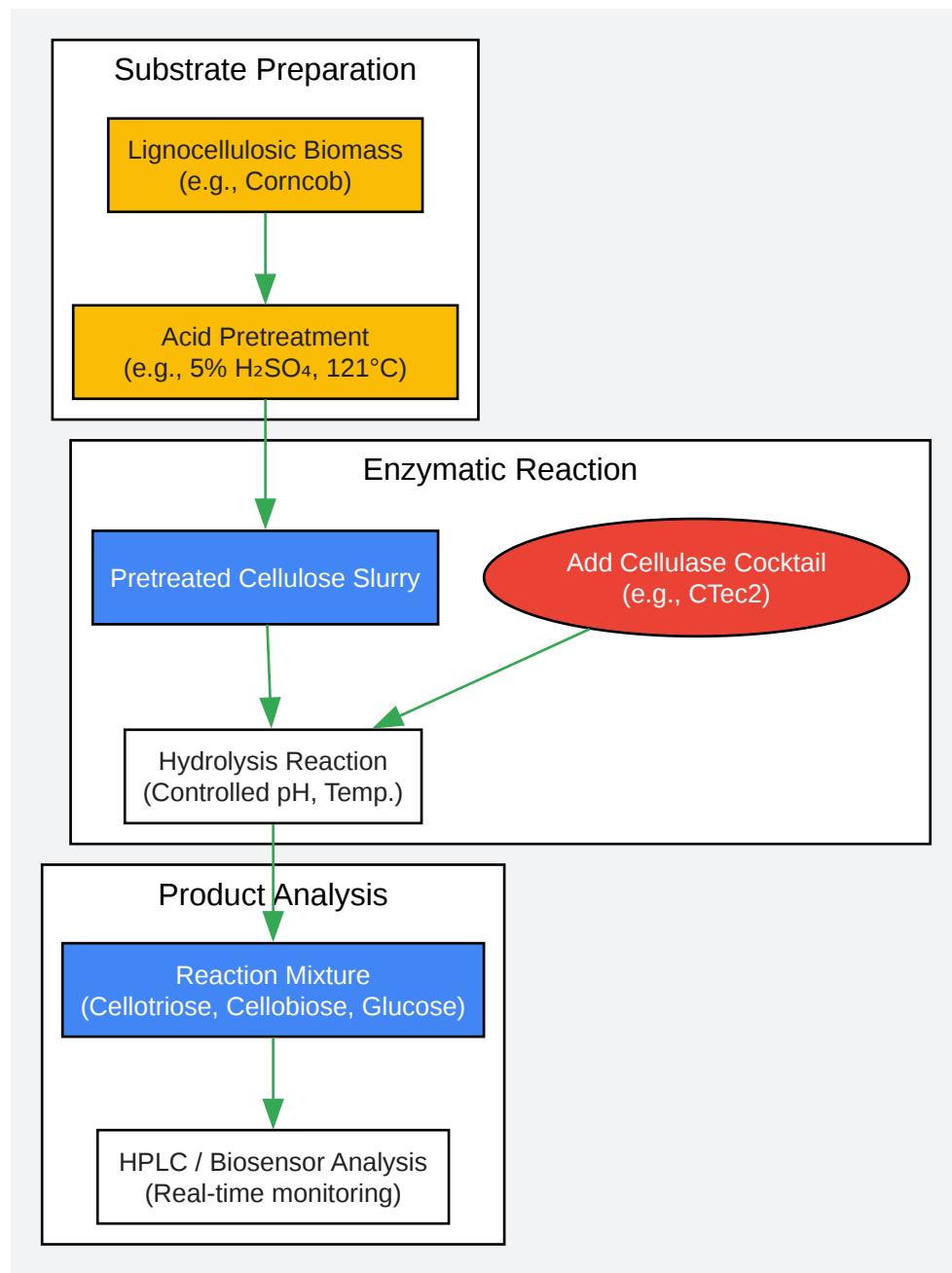

The following table summarizes the key quantitative physical and chemical properties of **D-(+)-Cellotriose**.

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{32}O_{16}$	
Molecular Weight	504.44 g/mol	
Appearance	White to off-white solid powder	
Melting Point	156-161°C; >165°C (decomposes)	
Boiling Point	865.2 ± 65.0 °C at 760 mmHg	
Density	1.8 ± 0.1 g/cm ³	
Purity	≥95%	
Water Solubility	Soluble (50 mg/mL)	
Other Solubilities	Slightly soluble in DMSO and Methanol (sonication may be required)	
Storage Temperature	4°C to -20°C	

Chemical Reactivity and Degradation Pathways

D-(+)-Cellotriose serves as a substrate for cellulase and β -glucosidase enzymes. Its chemical stability is influenced by pH and the presence of oxidizing agents. Studies have detailed its degradation under both oxidative and alkaline conditions, which is a critical consideration in industrial processing and drug formulation.

Oxidative degradation, for instance with hydrogen peroxide, cleaves glycosidic linkages to yield a variety of products including organic acids (like 2-keto-gluconic acid and D-gluconic acid), smaller sugars (glucose, arabinose), and other celooligosaccharides with a lower degree of polymerization. Alkaline degradation proceeds through an enediol anion reaction mechanism, primarily forming 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.


[Click to download full resolution via product page](#)

Caption: Chemical degradation pathways of **D-(+)-Cellotriose**.

Experimental Protocols

Enzymatic Hydrolysis of Cellulose for Cellotriose Production

This protocol outlines a general workflow for the enzymatic breakdown of a cellulosic substrate, where **D-(+)-Cellotriose** is a key intermediate product.

[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic production and analysis of cellotriose.

Methodology:

- Substrate Pretreatment: A lignocellulosic feedstock, such as milled corncob, is suspended in a dilute acid solution (e.g., 5% sulfuric acid). The mixture is then autoclaved at 121°C for approximately 30 minutes to increase the accessibility of cellulose fibers. The pretreated

biomass is washed thoroughly with deionized water until neutral and then stored as an aqueous slurry.

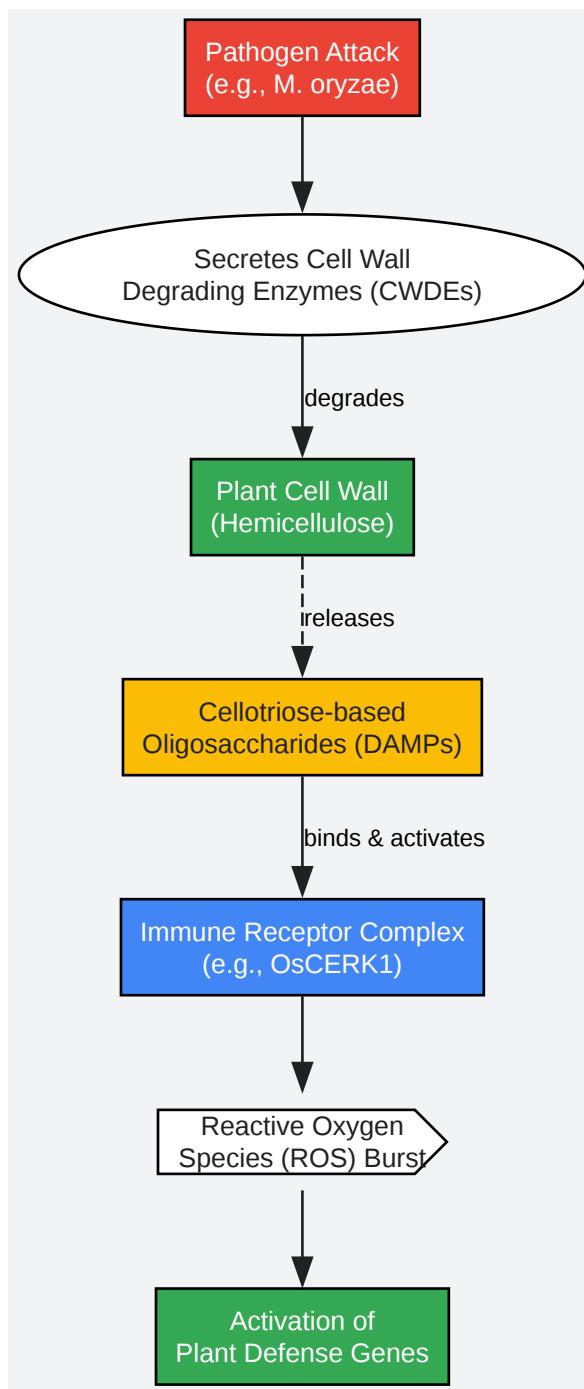
- Enzymatic Hydrolysis: The pretreated cellulose slurry is placed in a reaction vessel with controlled temperature and pH. A commercial cellulase enzyme cocktail (e.g., CTec2) is added to initiate hydrolysis.
- Reaction Monitoring: The reaction mixture is stirred continuously. Aliquots are taken at regular intervals to monitor the formation of cellobiose, **D-(+)-Cellotriose**, and glucose.
- Product Analysis: The concentrations of the resulting sugars are quantified using High-Performance Liquid Chromatography (HPLC) or specialized real-time glucose and cellobiose biosensors.

Analysis of Chemical Degradation Products by GC-MS

This protocol details the steps for analyzing the products of oxidative or alkaline degradation of **D-(+)-Cellotriose**.

Methodology:

- Degradation Reaction:
 - Oxidative: Dissolve 100 mg of **D-(+)-Cellotriose** in 10 mL of 30% H₂O₂. Incubate at 50°C for 24 hours with stirring.
 - Alkaline: Dissolve 100 mg of **D-(+)-Cellotriose** in 10 mL of NaOH solution (4.8 mmol/mL). Incubate at 60°C for 6 hours with stirring.
- Sample Preparation: Following the reaction, freeze-dry the product mixture to obtain a powder.
- Silylation for GC-MS:
 - To 10 mg of the dried product, add 0.5 mL of pyridine, 0.3 mL of hexamethyldisilazane (HMDS), and 0.1 mL of trimethylchlorosilane (TMCS).
 - Seal the reaction vial and heat at 50°C for 60 minutes.


- Cool the mixture, dehydrate with anhydrous sodium sulfate, and centrifuge.
- GC-MS Analysis:
 - Inject 2 μ L of the supernatant containing the silylated compounds into the GC-MS system.
 - GC Column: HP-5MS (30.0 m \times 0.25 mm \times 0.25 mm).
 - Carrier Gas: Helium (1 mL/min).
 - Temperature Program:
 - Initial hold at 150°C for 3 minutes.
 - Ramp to 230°C at 12°C/min.
 - Ramp to 290°C at 7°C/min.
 - Hold at 290°C for 10 minutes.
 - Mass Spectrometry: Use electron impact (EI) ionization at 70 eV to obtain mass spectra for compound identification.

Biological Role and Applications

D-(+)-Cellotriose is not merely a chemical intermediate; it has significant biological relevance and diverse applications.

- Biotechnology and Biofuel Research: It is widely used in enzyme assays to characterize the activity of cellulases, which is crucial for developing efficient processes for converting biomass into biofuels.
- Plant Biology: Cell wall-derived oligosaccharides, including cellotriose-based structures, can act as damage-associated molecular patterns (DAMPs). These molecules can be recognized by plant immune receptors (like OsCERK1 in rice), triggering a defense response against pathogens.

- Drug Development and Food Science: Due to its structure, it is explored for use in drug delivery systems. It also has potential as a prebiotic functional ingredient in the food industry, promoting the growth of beneficial gut microbiota.

[Click to download full resolution via product page](#)

Caption: Role of cellotriose derivatives in plant immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. D-(+)-CELLOTRIOSE | CAS#:33404-34-1 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [D-(+)-Cellotriose physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10769720#d-cellotriose-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

